Ethyl 3-(chloroformyl)carbazate

Description

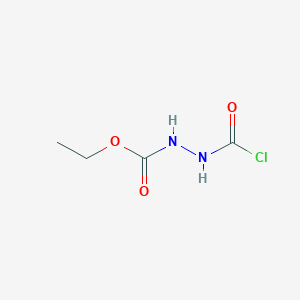

Structure

2D Structure

3D Structure

Properties

CAS No. |

15429-42-2 |

|---|---|

Molecular Formula |

C4H7ClN2O3 |

Molecular Weight |

166.56 g/mol |

IUPAC Name |

ethyl N-(carbonochloridoylamino)carbamate |

InChI |

InChI=1S/C4H7ClN2O3/c1-2-10-4(9)7-6-3(5)8/h2H2,1H3,(H,6,8)(H,7,9) |

InChI Key |

OUYPEOIQRFGKLG-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NNC(=O)Cl |

Canonical SMILES |

CCOC(=O)NNC(=O)Cl |

Other CAS No. |

15429-42-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(chloroformyl)carbazate (CAS: 15429-42-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(chloroformyl)carbazate, with the CAS number 15429-42-2, is a reactive chemical intermediate of significant interest in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a carbazate moiety and a reactive chloroformyl group, makes it a versatile building block for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, ureas, and other derivatives with potential biological activity. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility for researchers and professionals in the pharmaceutical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical databases.[1]

| Property | Value |

| CAS Number | 15429-42-2[1] |

| Molecular Formula | C4H7ClN2O3[1] |

| Molecular Weight | 166.56 g/mol [1] |

| IUPAC Name | ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate[1] |

| Synonyms | Ethyl 2-(chlorocarbonyl)hydrazinecarboxylate, Hydrazinecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester[1] |

| Appearance | Not explicitly stated, likely a solid or liquid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Not explicitly stated, likely soluble in organic solvents |

| LogP | 0.00863 (Computed)[1] |

Synthesis of this compound

This compound is typically synthesized from its precursor, ethyl carbazate, through the reaction with a phosgene equivalent. Triphosgene (bis(trichloromethyl) carbonate) is a safer and more easily handled alternative to phosgene gas for this transformation. The reaction involves the acylation of the terminal nitrogen of ethyl carbazate with the chloroformyl group.

Experimental Protocol: Synthesis from Ethyl Carbazate and Triphosgene

This protocol is based on general procedures for the synthesis of chloroformates from amines or hydrazines using triphosgene.[2][3]

Materials:

-

Ethyl carbazate

-

Triphosgene

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl carbazate (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve triphosgene (0.34 equivalents) in anhydrous dichloromethane.

-

Slowly add the triphosgene solution to the stirred solution of ethyl carbazate via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add a non-nucleophilic base (1.0 equivalent) dropwise to the reaction mixture.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture can be filtered to remove any precipitated salts.

-

The filtrate is then concentrated under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Safety Note: Phosgene and its equivalents are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reactivity and Applications in Drug Development

The primary utility of this compound lies in the high reactivity of its chloroformyl group towards nucleophiles. This allows for the facile introduction of the ethoxycarbonylhydrazinylcarbonyl moiety into various molecules, a common structural motif in pharmaceuticals.

Synthesis of Substituted Semicarbazides

This compound is an excellent reagent for the preparation of 1-ethoxycarbonyl-4-substituted-semicarbazides. These compounds are valuable intermediates in the synthesis of various heterocyclic systems, such as urazoles.[4]

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

-

A base (e.g., triethylamine)

Procedure:

-

Dissolve the primary amine (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen solvent in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the cooled amine solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude semicarbazide derivative.

-

Purify the product by recrystallization or column chromatography.

References

- 1. This compound | C4H7ClN2O3 | CID 84905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US8969550B2 - Process for the synthesis of cyclic carbamates - Google Patents [patents.google.com]

- 4. Solid-state Synthesis of 1-Ethoxycarbonyl-4-substituted-semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 3-(chloroformyl)carbazate: Synonyms, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(chloroformyl)carbazate, a versatile reagent in organic synthesis, serves as a crucial building block for the introduction of a carbazate moiety into various molecular scaffolds. This document provides a comprehensive overview of its synonyms, alternative names, and key physicochemical properties. It further details experimental protocols for its synthesis and its application in the preparation of valuable heterocyclic compounds, particularly 4-substituted-1,2,4-triazolidine-3,5-diones (urazoles). The provided methodologies aim to equip researchers in drug discovery and development with the necessary information for the effective utilization of this compound.

Nomenclature and Identification

This compound is known by several alternative names and identifiers, which are essential for comprehensive literature and database searches.

| Type | Identifier |

| Systematic Name | Ethyl 2-(chloroformyl)hydrazine-1-carboxylate |

| IUPAC Name | ethyl N-(chloroformyl)hydrazinecarboxylate[1] |

| CAS Registry Number | 15429-42-2[1][2] |

| EC Number | 239-438-4[1][2] |

| PubChem CID | 84905[1] |

| Common Synonyms | 2-Carbethoxyhydrazinecarbonyl chloride, Ethyl 2-(chlorocarbonyl)hydrazinecarboxylate[1], Ethyl carbazate-N-carbonyl chloride, Ethyl chloroformylcarbazate[3], Hydrazinecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester[1][2] |

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its reactivity, solubility, and handling characteristics.

| Property | Value | Source |

| Molecular Formula | C4H7ClN2O3 | PubChem[1] |

| Molecular Weight | 166.56 g/mol | PubChem[1] |

| Appearance | White crystalline solid (based on related compounds) | N/A |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | ECHEMI[3] |

| Hydrogen Bond Acceptor Count | 3 | ECHEMI[3] |

| Rotatable Bond Count | 3 | ECHEMI[3] |

| Exact Mass | 166.0145198 g/mol | PubChem[1] |

| Topological Polar Surface Area | 67.4 Ų | ECHEMI[3] |

Synthesis and Experimental Protocols

Synthesis of this compound

This compound is typically synthesized by the reaction of ethyl carbazate with phosgene or a phosgene equivalent, such as triphosgene. The use of triphosgene is generally preferred due to its solid state and safer handling properties compared to gaseous phosgene.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

Materials: Ethyl carbazate, triphosgene, anhydrous inert solvent (e.g., dichloromethane, 1,4-dioxane), base (e.g., cesium carbonate, pyridine).

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve ethyl carbazate in an anhydrous inert solvent.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.

-

Slowly add the triphosgene solution to the ethyl carbazate solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically used in the next step without isolation of the intermediate this compound, as it can be sensitive to moisture.

-

Application in the Synthesis of 4-Substituted-1,2,4-triazolidine-3,5-diones (Urazoles)

A primary application of this compound is in the one-pot synthesis of urazoles, which are important precursors for various biologically active compounds.

Reaction Workflow:

Caption: One-pot synthesis of Urazoles.

Experimental Protocol for the One-Pot Synthesis of 4-Aryl-1,2,4-triazolidine-3,5-diones:

-

Materials: Substituted aniline, triphosgene, ethyl carbazate, cesium carbonate, anhydrous 1,4-dioxane.

-

Procedure:

-

To a solution of the substituted aniline (1.0 mmol) and cesium carbonate (1.2 mmol) in anhydrous 1,4-dioxane (10 mL), add triphosgene (0.4 mmol) in one portion at room temperature.

-

Stir the mixture for 30 minutes at room temperature.

-

Add ethyl carbazate (1.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction progress by TLC.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the reaction mixture to remove any inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure 4-aryl-1,2,4-triazolidine-3,5-dione.

-

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its ability to be generated in situ from readily available starting materials and its subsequent reaction with nucleophiles make it a key component in the efficient synthesis of a variety of heterocyclic compounds, particularly urazole derivatives. The experimental protocols provided herein offer a practical guide for researchers in the fields of medicinal chemistry and drug development to utilize this versatile reagent in their synthetic endeavors. Careful handling and anhydrous conditions are paramount for successful and reproducible results.

References

"Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate" properties

An In-depth Technical Guide to Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate

Introduction

Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate, also known as ethyl chloroformylcarbazate, is a bifunctional chemical reagent of significant interest to researchers in organic synthesis and medicinal chemistry. Its structure incorporates two key reactive moieties: a terminal chlorocarbonyl group and a hydrazinecarboxylate functionality. The chlorocarbonyl group acts as a potent acylating agent, while the hydrazine portion serves as a versatile nucleophile and a precursor for various nitrogen-containing heterocycles. This unique combination makes it a valuable building block for the synthesis of complex organic molecules, including novel scaffolds for drug discovery and development. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling protocols for professionals in the field.

Chemical and Physical Properties

The fundamental properties of Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate are summarized below. These computed properties provide a foundational understanding of the molecule's characteristics.

| Property | Value | Reference |

| CAS Number | 15429-42-2 | [1] |

| Molecular Formula | C₄H₇ClN₂O₃ | [1] |

| Molecular Weight | 166.56 g/mol | [1] |

| Synonyms | Ethyl chloroformylcarbazate, Carbazic acid, 3-(chloroformyl)-, ethyl ester | [1] |

| Exact Mass | 166.0145198 u | [1] |

| XLogP3 | 0.9 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Topological Polar Surface Area | 67.4 Ų | [1] |

Synthesis Workflow

The synthesis of Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate is typically achieved in a two-step process. The first step involves the formation of the precursor, ethyl hydrazinecarboxylate (also known as ethyl carbazate), from the reaction of a carbonate derivative with hydrazine. The subsequent step introduces the reactive chlorocarbonyl group.

Reactivity and Applications in Drug Development

The dual functionality of Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate makes it a highly versatile reagent.

-

Acylation Reactions: The chlorocarbonyl group is highly electrophilic and reacts readily with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable urea, carbamate, and thiocarbamate linkages, respectively. This reactivity is often exploited to link the hydrazinecarboxylate moiety to other molecules.

-

Heterocycle Synthesis: The hydrazine group is a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[2] Following an initial acylation reaction, the hydrazine moiety can undergo cyclization reactions to form rings such as 1,3,4-oxadiazoles, pyrazoles, and triazoles.[2][3]

-

Hydrazone Formation: The hydrazine can react with aldehydes and ketones to form hydrazones. Hydrazone derivatives are themselves a class of compounds investigated for a wide array of biological activities, including antimicrobial and anticancer properties.[4]

-

Precursor for Bioactive Molecules: Derivatives of hydrazinecarboxylate have been synthesized and evaluated for various therapeutic applications, including anticonvulsant activity, highlighting the utility of this core structure in medicinal chemistry.[5]

The following diagram illustrates a general reaction scheme where the compound acts as a linker between two different molecular fragments, R¹ and R².

Experimental Protocols

Step 1: Synthesis of Ethyl Hydrazinecarboxylate (Precursor) [6]

This procedure is adapted from established methods for the synthesis of ethyl carbazate.[6]

-

Apparatus Setup: A round-bottomed flask is equipped with a reflux condenser and a magnetic stirrer.

-

Reagents: Diethyl carbonate (1.0 mole) is added to the flask.

-

Reaction Initiation: Hydrazine hydrate (1.0 mole) is added dropwise to the stirred diethyl carbonate. The reaction can be exothermic, and cooling may be necessary to maintain control.

-

Reaction Conditions: After the addition is complete, the mixture is heated to reflux for 3-4 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature. The excess reactants and ethanol byproduct are removed under reduced pressure. The resulting crude ethyl hydrazinecarboxylate can be purified by vacuum distillation.

Step 2: Synthesis of Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate (Representative Protocol)

WARNING: This reaction involves phosgene or its equivalents, which are extremely toxic. This procedure must be performed by trained personnel in a certified high-performance fume hood with continuous monitoring and appropriate safety measures in place.

-

Apparatus Setup: A three-necked, oven-dried round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and an inert gas (e.g., nitrogen or argon) inlet. The outlet is connected to a scrubber system containing a sodium hydroxide solution to neutralize any unreacted phosgene and HCl gas.

-

Reagents: Ethyl hydrazinecarboxylate (1.0 mole), synthesized in Step 1, is dissolved in an anhydrous, inert solvent (e.g., dichloromethane or toluene) in the flask and cooled to 0°C in an ice bath.

-

Reaction: A solution of triphosgene (0.34 mole, a safer solid phosgene equivalent) in the same anhydrous solvent is added dropwise from the dropping funnel to the cooled, stirred solution of ethyl hydrazinecarboxylate over 1-2 hours. A non-nucleophilic base (e.g., pyridine or triethylamine) may be required to scavenge the HCl byproduct.

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is filtered to remove any precipitated salts. The solvent is carefully removed from the filtrate under reduced pressure, ensuring the temperature remains low to avoid decomposition of the product. The resulting crude product, Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate, is typically used immediately in subsequent steps due to its reactivity and potential instability. Further purification by vacuum distillation is possible but must be conducted with extreme care.

Safety and Handling

Detailed safety data for Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate is not widely published. However, based on its structure and the known hazards of its precursors, stringent safety protocols are mandatory.

-

Precursor Hazards: The precursor, ethyl hydrazinecarboxylate, is classified as toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]

-

Acyl Chloride Hazards: The chlorocarbonyl group makes the compound a reactive acyl chloride. Such compounds are typically corrosive, lachrymatory, and react violently with water and other protic solvents to release corrosive hydrogen chloride gas.

-

Handling Recommendations:

-

Always handle the compound in a high-efficiency chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles.

-

Work under anhydrous conditions and in an inert atmosphere to prevent hydrolysis.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Keep away from water, alcohols, amines, and strong bases.

-

In case of a spill, use an inert absorbent material and dispose of it as hazardous chemical waste according to institutional guidelines.

-

Conclusion

Ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate is a valuable and highly reactive bifunctional building block. Its ability to act as both an acylating agent and a precursor to hydrazones and heterocycles makes it a powerful tool for synthetic chemists, particularly in the construction of novel molecules for pharmaceutical and materials science applications. Due to its inherent reactivity and the hazardous nature of the reagents used in its synthesis, it must be handled with appropriate expertise and under strict safety protocols.

References

- 1. echemi.com [echemi.com]

- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anticonvulsant activity of ethyl 1-(2-arylhydrazinecarboxamido)-2,2-dimethylcyclopropanecarboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Hydrazinecarboxylic acid, ethyl ester | C3H8N2O2 | CID 20064 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of Ethyl 3-(chloroformyl)carbazate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(chloroformyl)carbazate, also known as ethyl 2-(chlorocarbonyl)hydrazinecarboxylate, is a reactive chemical intermediate of interest in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure combines the functionalities of a carbazate and a chloroformyl group, making it a versatile building block for the introduction of the ethoxycarbonylhydrazide moiety. This guide summarizes the available information on its synthesis, properties, and handling.

Physicochemical Properties

The known properties of this compound are summarized in the table below. This data is primarily sourced from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClN₂O₃ | PubChem[1] |

| Molecular Weight | 166.56 g/mol | PubChem[1] |

| CAS Number | 15429-42-2 | PubChem[1] |

| IUPAC Name | ethyl N-(carbonochloridoylamino)carbamate | PubChem[1] |

| Synonyms | Ethyl 2-(chlorocarbonyl)hydrazinecarboxylate, 2-Carbethoxyhydrazinecarbonyl chloride | PubChem[1] |

| Appearance | Not explicitly reported, likely a solid or liquid | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

Synthesis

A definitive, step-by-step experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, based on established chemical principles, the most plausible synthetic route involves a two-step process:

-

Synthesis of the precursor, Ethyl Carbazate.

-

Reaction of Ethyl Carbazate with a phosgene equivalent.

Experimental Protocol: Synthesis of Ethyl Carbazate

The synthesis of the precursor, ethyl carbazate, is well-documented. A common and effective method involves the reaction of diethyl carbonate with hydrazine hydrate.

Materials:

-

Diethyl carbonate

-

Hydrazine hydrate (100%)

-

Reflux condenser

-

Round-bottomed flask

-

Heating mantle

-

Vigreux column

-

Distillation apparatus

Procedure:

-

In a 1-liter round-bottomed flask, combine 236 g (2.00 moles) of diethyl carbonate and 100 g (2.00 moles) of 100% hydrazine hydrate.

-

Equip the flask with a reflux condenser and heat the mixture on a steam bath for 3.5 hours.

-

After the reflux period, transfer the reaction mixture to a 500-ml round-bottomed flask.

-

Assemble a distillation apparatus with a 15-cm Vigreux column.

-

Distill the mixture under reduced pressure. The product, ethyl carbazate, will be collected as a colorless liquid. The boiling point is reported as 102-103 °C at 18 mm Hg.

-

The expected yield is approximately 77-85%. The product may crystallize upon standing, with a reported melting point of 45-47 °C.

Proposed Synthesis of this compound

The conversion of ethyl carbazate to this compound would likely involve its reaction with a phosgene equivalent, such as triphosgene or diphosgene. Triphosgene is often preferred as it is a safer, solid alternative to gaseous phosgene.[2]

Proposed Reaction:

The reaction would proceed by the nucleophilic attack of the terminal nitrogen of ethyl carbazate on a carbonyl carbon of the phosgene equivalent, leading to the formation of the chloroformyl derivative.

General Considerations:

-

Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) would be suitable.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, would be required to neutralize the HCl generated during the reaction.

-

Temperature: The reaction would likely need to be carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the phosgene equivalent and minimize side reactions.

-

Stoichiometry: Careful control of the stoichiometry would be crucial to avoid the formation of undesired byproducts.

Illustrative Workflow Diagram:

Caption: Proposed two-step synthesis of this compound.

Characterization

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the ethyl group (a triplet and a quartet), and N-H protons. The chemical shifts of the N-H protons would be dependent on the solvent and concentration.

-

¹³C NMR: Resonances for the carbonyl carbons of the ester and the chloroformyl group, as well as the two carbons of the ethyl group.

-

IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O stretching of the ester and the chloroformyl group, and C-O stretching.

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (166.56 g/mol ) and characteristic fragmentation patterns.

An HPLC method for the analysis of this compound has been reported, which can be used to assess purity. The method utilizes a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid.

Safety and Handling

Specific safety data for this compound is not available. However, based on its structure and the nature of its precursors and likely reactants, the following precautions are strongly advised:

-

High Toxicity: Chloroformylating agents like phosgene and its equivalents are highly toxic and corrosive. The product, this compound, should be handled with extreme caution as it is likely to be toxic, corrosive, and a lachrymator.

-

Moisture Sensitivity: The chloroformyl group is highly susceptible to hydrolysis. The compound should be handled and stored under anhydrous conditions to prevent decomposition.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.

-

In case of exposure:

-

Inhalation: Move to fresh air immediately. Seek urgent medical attention.

-

Skin contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Disposal: All waste materials should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a potentially valuable synthetic intermediate. While its precursor, ethyl carbazate, is readily synthesized, a detailed and fully characterized protocol for the preparation of the title compound is not currently available in the public domain. Researchers intending to work with this compound should proceed with caution, drawing upon the general principles of handling highly reactive and potentially toxic chemical reagents. The development and publication of a robust synthetic and characterization protocol would be a valuable contribution to the field of organic chemistry.

References

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-(chloroformyl)carbazate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(chloroformyl)carbazate, also known as ethyl 2-(chlorocarbonyl)hydrazine-1-carboxylate, is a reactive chemical intermediate of significant interest in synthetic organic chemistry, particularly in the realm of pharmaceutical development. Its bifunctional nature, featuring both a carbazate and a chloroformyl group, makes it a versatile building block for the construction of a variety of heterocyclic compounds. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols, and its role in synthetic applications.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data for related compounds are available, specific experimental values for the melting and boiling points of this compound are not readily found in the surveyed literature. The presented data is primarily based on computational predictions from established chemical databases.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClN₂O₃ | PubChem[1] |

| Molecular Weight | 166.56 g/mol | PubChem[1] |

| CAS Number | 15429-42-2 | PubChem[1] |

| IUPAC Name | ethyl N-(carbonochloridoylamino)carbamate | PubChem[1] |

| Synonyms | Ethyl 2-(chlorocarbonyl)hydrazinecarboxylate, 2-Carbethoxyhydrazinecarbonyl chloride | PubChem[1] |

| Predicted XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 166.0145198 | PubChem[1] |

| Monoisotopic Mass | 166.0145198 | PubChem[1] |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, the general synthesis of N-alkoxycarbonylamino-N'-carbonyl chlorides can be inferred from established chemical principles. The most probable synthetic route involves the reaction of ethyl carbazate with a phosgene equivalent.

Conceptual Synthesis Workflow:

Conceptual Synthesis of this compound.

Experimental Considerations (General Protocol):

The synthesis would likely involve the slow addition of a phosgene source (e.g., triphosgene, a safer alternative to phosgene gas) to a cooled solution of ethyl carbazate in an inert aprotic solvent, such as dichloromethane, in the presence of a base (e.g., triethylamine or pyridine) to scavenge the generated HCl. The reaction progress would be monitored by a suitable technique like thin-layer chromatography (TLC). Upon completion, the reaction mixture would be worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure to yield the crude product. Purification could be achieved by distillation under high vacuum or by column chromatography.

Analytical Protocols

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method has been described for the analysis of this compound.[2]

-

Column: Newcrom R1

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[2]

-

Detection: The detection method is not specified but would typically be UV detection at a suitable wavelength.

This method is scalable and can be adapted for preparative separation to isolate impurities.[2]

Reactivity and Applications in Drug Development

This compound is a valuable precursor for the synthesis of various heterocyclic systems due to its two reactive sites. The chloroformyl group is a highly reactive acylating agent, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles. The carbazate moiety provides a versatile handle for subsequent cyclization reactions.

Synthesis of Heterocycles:

This reagent is particularly useful in the synthesis of five-membered aromatic rings containing multiple heteroatoms, which are common motifs in many pharmaceutical agents.

-

Triazolones: Reaction of this compound with primary amines can lead to the formation of urea derivatives, which can then undergo intramolecular cyclization to yield 1,2,4-triazolidine-3,5-diones. A one-pot synthesis of 4-substituted-1,2,4-triazolidin-3,5-diones has been reported using primary amines, triphosgene, and ethyl carbazate, where a similar intermediate is proposed to form in situ.[3]

-

Oxadiazolones and Thiadiazolones: The chloroformyl carbazate moiety can also serve as a precursor for the construction of oxadiazolone and thiadiazolone rings through reactions with appropriate cyclizing agents.

Reaction Scheme for Heterocycle Synthesis:

General reaction pathways of this compound.

The ability to readily generate these heterocyclic cores makes this compound a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates. The specific substituents on the resulting heterocyclic rings can be varied to modulate the pharmacological properties of the target molecules.

Safety and Handling

Specific safety data for this compound is not detailed in the available literature. However, based on its structure, it should be handled with caution. The presence of a chloroformyl group suggests that it is likely to be corrosive, a lachrymator, and moisture-sensitive. It will react with water to release hydrochloric acid. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant potential in the synthesis of pharmaceutically relevant heterocyclic compounds. While detailed experimental data on its physicochemical properties are sparse, its synthetic utility is evident from the reactivity of its functional groups. Further research into its specific reactions and the biological activities of its derivatives would be a valuable contribution to the field of drug discovery. Researchers and drug development professionals can leverage the reactivity of this compound to access a diverse range of molecular architectures for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-(chloroformyl)carbazate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 3-(chloroformyl)carbazate is a reactive chemical intermediate that requires careful handling and storage to maintain its integrity. Due to the presence of a chloroformyl group, it is presumed to be highly sensitive to moisture and susceptible to thermal degradation under certain conditions. This document provides a comprehensive overview of the inferred stability profile of this compound, recommended storage conditions, and best practices for its handling to ensure the safety of laboratory personnel and the quality of experimental outcomes.

Inferred Chemical Stability

The stability of this compound is primarily dictated by the reactivity of the chloroformate functional group. Chloroformates are analogous to acyl chlorides in their reactivity and are known to be susceptible to nucleophilic attack, particularly by water.[1][2]

2.1 Hydrolytic Stability

The primary degradation pathway for this compound is expected to be hydrolysis. In the presence of moisture, the chloroformyl group will likely hydrolyze to a carboxylic acid, which is unstable and subsequently decomposes to release carbon dioxide and hydrogen chloride.[3] The carbazate moiety may also be affected. Lower molecular weight chloroformates, such as those with ethyl groups, tend to hydrolyze rapidly in water at room temperature.[3][4]

Potential Hydrolysis Pathway

Caption: Inferred hydrolytic decomposition of this compound.

2.2 Thermal Stability

The thermal stability of chloroformates is influenced by the nature of the alkyl substituent.[3] Primary alkyl chloroformates, such as the ethyl derivative, are generally more stable than their secondary or tertiary counterparts.[3][4] However, prolonged exposure to elevated temperatures can lead to decomposition, potentially yielding the corresponding alkyl chloride and carbon dioxide.[1]

Recommended Storage and Handling Protocols

Given the inferred sensitivity of this compound, stringent storage and handling procedures are paramount.

3.1 Storage Conditions

The following table summarizes the recommended storage conditions based on the properties of analogous compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Store at -20°C. | Low temperatures slow down potential decomposition pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which can cause hydrolysis. |

| Container | Use a tightly sealed, amber glass bottle with a PTFE-lined cap or a specialized system like a Sure/Seal™ bottle.[5] | Protects from light and ensures a moisture-tight seal. PTFE is chemically resistant. |

| Location | Store in a dedicated, well-ventilated, and dry area for reactive and moisture-sensitive chemicals. | Ensures safety and prevents accidental exposure to incompatible substances. |

| Desiccation | Store the container within a desiccator containing a suitable drying agent. | Provides an additional layer of protection against moisture ingress. |

3.2 Handling Procedures

All handling of this compound should be performed by trained personnel in a controlled laboratory environment.

General Handling Workflow

Caption: Workflow for handling moisture-sensitive reagents.

Experimental Protocols for Stability Assessment (General)

While specific protocols for this compound are not available, the following are general methodologies that can be adapted to assess its stability.

4.1 Protocol for Assessing Hydrolytic Stability

-

Preparation of Solutions: Prepare a stock solution of this compound in a dry, aprotic solvent (e.g., acetonitrile or dichloromethane).

-

Incubation: Aliquot the stock solution into several vials. To each vial, add a specific amount of water to achieve different moisture levels. Include a control vial with no added water.

-

Time Points: Incubate the vials at a controlled temperature (e.g., 25°C). At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one of the vials.

-

Analysis: Analyze the samples by a suitable analytical method, such as HPLC or GC-MS, to quantify the remaining amount of this compound and identify any degradation products.

-

Data Analysis: Plot the concentration of this compound versus time to determine the rate of hydrolysis.

4.2 Protocol for Assessing Thermal Stability

-

Sample Preparation: Place a known amount of this compound into several sealed vials under an inert atmosphere.

-

Incubation: Place the vials in ovens or heating blocks set to different temperatures (e.g., 40°C, 60°C, 80°C). Include a control sample stored at the recommended storage temperature (-20°C).

-

Time Points: At specified time intervals, remove a vial from each temperature and allow it to cool to room temperature.

-

Analysis: Dissolve the contents of each vial in a suitable dry solvent and analyze using HPLC or GC-MS to determine the purity and identify any degradants.

-

Data Analysis: Compare the purity of the heated samples to the control to assess the extent of thermal degradation.

Potential Reactions and Incompatibilities

Due to its reactivity, this compound is incompatible with a range of substances.

Incompatible Materials

| Class of Compound | Potential Reaction |

| Water | Rapid hydrolysis.[3] |

| Alcohols | Forms carbonate esters.[1] |

| Amines | Forms carbamates.[1] |

| Strong Bases | Promotes decomposition and polymerization. |

| Strong Oxidizers | May lead to vigorous and potentially explosive reactions. |

| Nucleophiles | Reacts with various nucleophiles at the electrophilic carbonyl carbon. |

Conclusion

While specific data is lacking, the chemical nature of this compound strongly suggests that it is a moisture- and potentially thermally-sensitive compound. Researchers, scientists, and drug development professionals should adhere to stringent anhydrous and low-temperature storage and handling techniques to ensure the compound's stability and the reliability of their experimental results. The general protocols and recommendations provided in this guide offer a framework for the safe and effective use of this reactive intermediate.

References

- 1. Chloroformate - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Ethyl 3-(chloroformyl)carbazate: A Technical Guide to Safe Handling and Precautions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or detailed toxicological data for Ethyl 3-(chloroformyl)carbazate could be located. The following guide is based on the known hazards of analogous compounds, specifically acyl chlorides and chloroformates. It is imperative that this compound is handled with extreme caution, assuming it is highly toxic, corrosive, and reactive.

Executive Summary

This compound is a reactive chemical intermediate expected to possess significant hazards due to the presence of a chloroformyl group attached to a carbazate backbone. This guide provides a detailed overview of the anticipated safety and handling precautions necessary to mitigate risks during its use in a laboratory or drug development setting. The information herein is extrapolated from data on related chemical classes, including acyl chlorides and chloroformates, and should be considered a baseline for safe laboratory practices.

Anticipated Hazard Profile

The primary hazards associated with this compound are derived from its reactive chloroformyl moiety. This functional group is known to be highly susceptible to nucleophilic attack, leading to vigorous and potentially hazardous reactions.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Anticipated Hazard Statement |

| Acute Toxicity, Inhalation | Category 2 | Fatal if inhaled |

| Acute Toxicity, Dermal | Category 3 | Toxic in contact with skin |

| Acute Toxicity, Oral | Category 3 | Toxic if swallowed |

| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage |

| Sensitization, Respiratory | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity | Single Exposure | May cause respiratory irritation |

Table 2: Inferred Physical and Chemical Hazards

| Property | Anticipated Hazard |

| Reactivity with Water | Reacts violently with water, releasing toxic and corrosive gases (e.g., HCl, phosgene). |

| Reactivity with Alcohols & Amines | Reacts violently with alcohols and amines.[1] |

| Thermal Stability | Decomposes on heating, producing toxic fumes including hydrogen chloride and potentially phosgene.[2] |

| Corrosivity | Corrosive to metals in the presence of moisture. |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the minimum required PPE.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Recommended Protection | Specification |

| Respiratory | Full-face respirator with a combination cartridge for organic vapors and acid gases. | A self-contained breathing apparatus (SCBA) may be necessary for large-scale work or in case of spills.[3] |

| Eyes/Face | Chemical splash goggles and a face shield. | Must be worn over the full-face respirator. |

| Hands | Chemical-resistant gloves. | Butyl rubber or Viton™ are recommended. Double gloving is advised. |

| Body | Chemical-resistant apron or suit. | Should be made of a material resistant to corrosive chemicals. |

| Feet | Closed-toe shoes and chemical-resistant boot covers. | Ensure full coverage and no exposed skin. |

Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

-

Fume Hood: All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: The laboratory should be well-ventilated with a system that prevents the recirculation of exhaust air.

-

Emergency Equipment: An emergency shower and eyewash station must be readily accessible and tested regularly.

Handling and Storage Procedures

Strict protocols for handling and storage are essential to prevent accidents and exposure.

Handling

-

Moisture Sensitivity: This compound is expected to be extremely sensitive to moisture. Handle under an inert atmosphere (e.g., nitrogen or argon).

-

Avoid Inhalation and Contact: Avoid all personal contact, including inhalation of vapors.[4]

-

Dispensing: Use a syringe or cannula for transferring the liquid. If it is a solid, handle it in a glove box.

-

Grounding: All equipment used when handling the product must be grounded to prevent static discharge, which could be an ignition source.[5][6]

Storage

-

Container: Store in a tightly sealed, corrosion-resistant container.

-

Environment: Keep in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.

-

Incompatible Materials: Store away from water, alcohols, amines, bases, and oxidizing agents.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response

-

Evacuation: Immediately evacuate the area and alert others.

-

Ventilation: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Containment: For small spills, absorb with an inert, dry material such as sand or vermiculite. Do not use combustible materials like paper towels.

-

Neutralization: Cautiously neutralize the residue with a dilute solution of sodium bicarbonate.

-

Cleanup: Collect the absorbed material into a sealed container for hazardous waste disposal.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Action |

| Inhalation | Move the person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[5][7] |

| Skin Contact | Immediately flush the skin with large amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][7] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols: General Safety Workflow

The following diagram illustrates a logical workflow for safely conducting an experiment with this compound.

Caption: A logical workflow for handling this compound.

Conclusion

References

- 1. Acyl chloride - Wikipedia [en.wikipedia.org]

- 2. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 3. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. chemos.de [chemos.de]

- 7. nj.gov [nj.gov]

- 8. valsynthese.ch [valsynthese.ch]

Theoretical and Structural Analysis of Ethyl 3-(chloroformyl)carbazate: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Ethyl 3-(chloroformyl)carbazate is a reactive chemical intermediate with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its three-dimensional structure, electronic properties, and conformational flexibility is crucial for predicting its reactivity and designing novel synthetic pathways. This whitepaper presents a comprehensive theoretical framework for the structural elucidation of this compound using computational chemistry methods. It outlines detailed protocols for quantum chemical calculations, summarizes expected quantitative data, and provides visualizations of the molecule's structure and proposed synthetic workflow. While extensive experimental and theoretical studies on this specific molecule are not widely published, this guide establishes a robust methodology for its in-silico investigation, drawing parallels from structurally related compounds.

Introduction to this compound

This compound, with the chemical formula C₄H₇ClN₂O₃, is a derivative of carbazic acid.[1] Its structure incorporates a reactive chloroformyl group attached to a carbazate backbone, making it a valuable building block for the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of multiple functional groups, including an ester, an amide-like linkage, and the acyl chloride, suggests a rich and complex chemical behavior. Understanding the interplay of these groups through theoretical studies can provide significant insights into its stability, reactivity, and potential as a precursor in drug design.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound, as computed by PubChem, are summarized below. These values serve as a baseline for more advanced theoretical calculations.

| Property | Value | Source |

| Molecular Formula | C₄H₇ClN₂O₃ | PubChem[1] |

| Molecular Weight | 166.56 g/mol | PubChem[1] |

| IUPAC Name | ethyl N-(carbonochloridoylamino)carbamate | PubChem[1] |

| CAS Number | 15429-42-2 | PubChem[1] |

| InChIKey | OUYPEOIQRFGKLG-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | CCOC(=O)NNC(=O)Cl | PubChem[1] |

| XLogP3-AA | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Proposed Theoretical Study Workflow

A comprehensive theoretical investigation of this compound would involve a multi-step computational workflow. This process would enable a deep understanding of the molecule's structural and electronic characteristics.

Caption: Proposed computational workflow for theoretical studies.

Detailed Methodologies for Theoretical Investigations

This section outlines the proposed experimental protocols for the in-silico analysis of this compound. These methodologies are based on standard practices in computational chemistry for small organic molecules.

4.1. Geometry Optimization and Frequency Analysis

-

Objective: To determine the most stable three-dimensional structure of the molecule and to confirm that it corresponds to a local minimum on the potential energy surface.

-

Protocol:

-

The initial 3D structure of this compound is generated using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

A frequency calculation is performed on the optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

4.2. Conformational Analysis

-

Objective: To identify the different stable conformations (rotamers) of the molecule arising from rotation around its single bonds and to determine their relative energies.

-

Protocol:

-

A systematic or stochastic conformational search is conducted by rotating the three rotatable bonds (C-O, C-N, and N-N).

-

Each identified conformer is then subjected to geometry optimization using DFT at the B3LYP/6-311++G(d,p) level.

-

The relative energies of the stable conformers are calculated to identify the global minimum energy conformation.

-

4.3. Electronic Structure Analysis

-

Objective: To understand the electronic properties of the molecule, including its reactivity and intermolecular interaction sites.

-

Protocol:

-

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated for the optimized geometry. The HOMO-LUMO energy gap is a key indicator of chemical stability.

-

A Molecular Electrostatic Potential (MEP) map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Predicted Quantitative Data

The following tables summarize the expected quantitative data from the proposed theoretical calculations. The values presented are hypothetical and serve as a template for reporting the results of such a study.

Table 1: Predicted Relative Energies of Stable Conformers

| Conformer | Dihedral Angle (C-N-N-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° (anti) | 0.00 |

| 2 | ~60° (gauche) | 1.5 - 2.5 |

| 3 | ~-60° (gauche) | 1.5 - 2.5 |

Table 2: Predicted Electronic Properties

| Property | Predicted Value |

| HOMO Energy | -8.0 to -9.0 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 7.0 to 8.0 eV |

| Dipole Moment | 2.5 to 3.5 Debye |

Reactivity and Synthetic Utility

This compound is a versatile intermediate in organic synthesis. Its reactivity is primarily dictated by the electrophilic chloroformyl group and the nucleophilic nitrogen atoms. A plausible synthetic application involves its reaction with nucleophiles to form a variety of derivatives.

Caption: Proposed synthesis and reactivity pathway.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the study of this compound. The proposed computational methodologies, including DFT calculations for geometry optimization, conformational analysis, and electronic structure prediction, provide a robust approach to understanding the molecule's intrinsic properties. The expected quantitative data and visualizations offer a clear roadmap for researchers interested in the in-silico investigation of this and related reactive intermediates. Such theoretical insights are invaluable for guiding synthetic efforts and exploring the potential of this compound in the development of new chemical entities.

References

Ethyl 3-(chloroformyl)carbazate: A Technical Guide to its Presumed Mechanism of Action in Acylation

Disclaimer: Publicly available scientific literature and chemical databases contain limited specific information on the reaction kinetics, and detailed experimental protocols for "Ethyl 3-(chloroformyl)carbazate." This guide, therefore, presents a hypothesized mechanism of action and general experimental frameworks based on the well-established principles of organic chemistry, specifically the reactivity of chloroformates and carbazates. The provided information is intended for a professional audience of researchers and scientists and should be used as a theoretical foundation for further empirical investigation.

Introduction

This compound, with the chemical structure depicted in Figure 1, is a bifunctional molecule containing both a carbazate and a chloroformyl group. The presence of the highly reactive chloroformyl group suggests its primary utility as an acylating agent, enabling the introduction of an ethoxycarbonylhydrazinylcarbonyl moiety onto nucleophilic substrates such as amines, alcohols, and thiols. This guide will provide a detailed exploration of the presumed mechanism of acylation, a general experimental protocol, and a framework for data collection.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Presumed Mechanism of Action in Acylation of Amines

The acylation of a primary or secondary amine with this compound is expected to proceed via a nucleophilic acyl substitution mechanism, likely following an addition-elimination pathway. The high electrophilicity of the carbonyl carbon in the chloroformyl group makes it susceptible to nucleophilic attack.

The proposed steps are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine (nucleophile) attacks the electrophilic carbonyl carbon of the chloroformyl group. This leads to the formation of a transient tetrahedral intermediate. The rate of this step is influenced by the nucleophilicity of the amine and the steric hindrance around the nitrogen atom.

-

Formation of Tetrahedral Intermediate: In this intermediate stage, the carbon atom of the original carbonyl group is bonded to four substituents: the oxygen atom (which now carries a negative charge), the chlorine atom, the carbazate nitrogen, and the incoming nucleophilic nitrogen.

-

Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (carbonyl group). Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. Chloride is an excellent leaving group due to its stability as an anion.

-

Deprotonation: The resulting product is a protonated N-acylated carbazate. A base, either a second equivalent of the amine nucleophile or an added non-nucleophilic base (e.g., triethylamine, pyridine), deprotonates the nitrogen atom of the newly formed amide linkage to yield the final, neutral acylated product and the hydrochloride salt of the base.

Signaling Pathway Diagram

Caption: Proposed mechanism for the acylation of an amine.

General Experimental Protocol for Amine Acylation

The following is a generalized protocol that can be adapted for the acylation of a primary or secondary amine with this compound. Optimization of solvent, temperature, and reaction time will be necessary for specific substrates.

Materials:

-

This compound

-

Amine substrate

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile)

-

Tertiary amine base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the amine substrate (1.0 equivalent) and the anhydrous solvent.

-

Addition of Base: Add the tertiary amine base (1.1 - 1.5 equivalents) to the reaction mixture.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Acylating Agent: Dissolve this compound (1.0 - 1.2 equivalents) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)).

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

If using a water-immiscible solvent like DCM, separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine, followed by a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

-

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

Experimental Workflow Diagram

The Expanding Chemical Arsenal: Unveiling Novel Reactions of Ethyl 3-(chloroformyl)carbazate

For Immediate Release

A Deep Dive into the Synthetic Versatility of a Key Chemical Intermediate for Pharmaceutical and Agrochemical Research

Ethyl 3-(chloroformyl)carbazate, a highly reactive chemical intermediate, is proving to be a versatile building block in the synthesis of a diverse array of heterocyclic compounds, many of which hold significant promise in the realms of drug discovery and agrochemical development. This technical guide explores the novel reactivity of this compound, providing researchers, scientists, and professionals in drug development with a comprehensive overview of its synthetic potential. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate the exploration and application of this valuable reagent.

Core Reactivity: A Gateway to Semicarbazides

The inherent reactivity of the chloroformyl group in this compound makes it an excellent electrophile for reactions with nucleophiles, particularly primary and secondary amines. This reaction provides a straightforward and efficient route to a wide range of ethyl 2-(aminocarbonyl)hydrazinecarboxylate derivatives, commonly known as 4-substituted semicarbazides. These compounds are important pharmacophores found in a variety of biologically active molecules.

While direct experimental data for the reaction of this compound with a wide range of amines is not extensively documented in publicly available literature, the analogous reactions of similar chloroformates provide a strong predictive framework for its reactivity.

General Reaction Scheme:

Caption: Reaction of this compound with amines.

Table 1: Predicted Synthesis of Ethyl 2-(aminocarbonyl)hydrazinecarboxylate Derivatives

| Amine Substrate | Product Name | Predicted Yield (%) | Reaction Conditions |

| Aniline | Ethyl 2-(phenylcarbamoyl)hydrazinecarboxylate | 85-95 | Triethylamine, THF, 0°C to rt |

| Benzylamine | Ethyl 2-(benzylcarbamoyl)hydrazinecarboxylate | 80-90 | Triethylamine, THF, 0°C to rt |

| Morpholine | Ethyl 2-(morpholine-4-carbonyl)hydrazinecarboxylate | 90-98 | Triethylamine, THF, 0°C to rt |

| Piperidine | Ethyl 2-(piperidine-1-carbonyl)hydrazinecarboxylate | 90-98 | Triethylamine, THF, 0°C to rt |

Note: The predicted yields and reaction conditions are based on analogous reactions with similar chloroformates.

Experimental Protocol (Analogous Synthesis):

To a solution of the primary or secondary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C is added a solution of this compound (1.1 eq) in THF dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by recrystallization or column chromatography.

Cyclization Reactions: Forging Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both an electrophilic chloroformyl group and a nucleophilic hydrazine moiety, makes it an ideal precursor for the synthesis of various heterocyclic systems. These reactions often proceed through an initial acylation followed by an intramolecular cyclization.

Synthesis of Pyrazolidin-3-ones

In reactions with α,β-unsaturated esters, the hydrazine moiety of the carbazate can act as a nucleophile in a Michael addition, followed by cyclization to form pyrazolidin-3-one derivatives. These scaffolds are present in numerous compounds with anti-inflammatory and analgesic properties.

Reaction Workflow for Pyrazolidin-3-one Synthesis:

Caption: Workflow for pyrazolidin-3-one synthesis.

Experimental Protocol (Conceptual):

A mixture of this compound (1.0 eq) and an α,β-unsaturated ester (1.0 eq) in a suitable solvent such as ethanol is heated under reflux in the presence of a base (e.g., sodium ethoxide). The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the solvent is evaporated. The residue is then treated with an acid to facilitate the cyclization and precipitation of the pyrazolidin-3-one product. The product is collected by filtration, washed, and purified by recrystallization.

Table 2: Potential Pyrazolidin-3-one Derivatives

| α,β-Unsaturated Ester | Product Name | Potential Biological Activity |

| Ethyl acrylate | Ethyl 3-oxopyrazolidine-1-carboxylate | Anti-inflammatory |

| Diethyl maleate | Diethyl 3-oxopyrazolidine-1,4-dicarboxylate | Analgesic |

Future Directions and Applications in Drug Development

The explored reactions of this compound highlight its significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. The ability to readily generate libraries of semicarbazides and heterocyclic scaffolds such as pyrazolidinones opens up avenues for the discovery of novel bioactive compounds.

Further research into the reactivity of this compound with other nucleophiles, such as active methylene compounds and hydrazides, is warranted. Multicomponent reactions involving this reagent could also provide rapid access to complex molecular architectures. The development of efficient and scalable synthetic protocols for these novel reactions will be crucial for their application in industrial settings.

The continued exploration of the chemical space accessible from this compound is expected to yield a new generation of therapeutic agents and crop protection solutions, addressing unmet needs in human health and agriculture.

Ethyl 3-(chloroformyl)carbazate: A Versatile Reagent for the Synthesis of Novel Carbazate Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-(chloroformyl)carbazate has emerged as a highly valuable and versatile building block in medicinal chemistry for the synthesis of a diverse array of carbazate derivatives. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound in the generation of novel carbamate, urea, and semicarbazide analogs with therapeutic potential. Detailed experimental protocols for the synthesis of these derivatives are presented, along with a summary of their potential biological activities, with a particular focus on the inhibition of the Advanced Glycation End-product (AGE) - Receptor for AGE (RAGE) signaling pathway, a key player in diabetic complications and other inflammatory diseases.

Introduction

Carbazates, and their derivatives such as carbamates and semicarbazides, represent a privileged class of compounds in drug discovery, exhibiting a wide spectrum of biological activities. The carbamate moiety is a key structural motif found in numerous approved drugs.[1][2] this compound (CAS No: 15429-42-2) is a reactive chemical intermediate that serves as an efficient precursor for the introduction of the carbazate scaffold into various molecules.[3] Its bifunctional nature, possessing both a reactive chloroformyl group and a carbazate moiety, allows for straightforward derivatization with a range of nucleophiles, including amines, alcohols, and hydrazines, to generate libraries of novel compounds for biological screening.

Chemical Properties of this compound: [3]

| Property | Value |

| Molecular Formula | C4H7ClN2O3 |

| Molecular Weight | 166.56 g/mol |

| IUPAC Name | ethyl N-(carbonochloridoylamino)carbamate |

| SMILES | CCOC(=O)NNC(=O)Cl |

| CAS Number | 15429-42-2 |

Synthesis of Carbazate Derivatives

This compound is a potent acylating agent that readily reacts with nucleophiles under mild conditions to afford a variety of carbazate derivatives. The general reaction scheme involves the nucleophilic attack on the chloroformyl group, leading to the displacement of the chloride and the formation of a new covalent bond.

Synthesis of N-Substituted Carbamoyl Carbazates (Urea Derivatives)

The reaction of this compound with primary or secondary amines yields N-substituted carbamoyl carbazates, which are derivatives of urea. This reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the synthesis of N-substituted carbamoyl carbazates.

Synthesis of Carbazate Esters (Carbamate Derivatives)

Reaction with alcohols or phenols in the presence of a base leads to the formation of carbazate esters, which are a class of carbamate derivatives.

Caption: General reaction scheme for the synthesis of carbazate esters.

Synthesis of Semicarbazide Derivatives

The reaction with hydrazine or substituted hydrazines provides access to a variety of semicarbazide derivatives.

Caption: General reaction scheme for the synthesis of semicarbazide derivatives.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of carbazate derivatives using this compound. Researchers should optimize these conditions for their specific substrates.

General Protocol for the Synthesis of N-Substituted Carbamoyl Carbazates

-

To a stirred solution of the primary or secondary amine (1.0 eq.) and a base such as triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a solution of this compound (1.1 eq.) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-substituted carbamoyl carbazate.

General Protocol for the Synthesis of Carbazate Esters

-

To a solution of the alcohol or phenol (1.0 eq.) and a base such as pyridine (1.5 eq.) in an anhydrous solvent (e.g., tetrahydrofuran or acetonitrile), add this compound (1.2 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-24 hours until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess pyridine, followed by saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by flash chromatography or recrystallization to yield the pure carbazate ester.

General Protocol for the Synthesis of Semicarbazide Derivatives

-

In a round-bottom flask, dissolve the hydrazine or substituted hydrazine (1.0 eq.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq.) in a polar aprotic solvent such as acetonitrile or DMF.

-

Cool the mixture to 0 °C and slowly add a solution of this compound (1.1 eq.) in the same solvent.

-

Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 3-6 hours.

-

Monitor the reaction by TLC. Once complete, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

-

Wash the combined organic extracts sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

The crude semicarbazide derivative can be purified by crystallization or column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of various carbazate derivatives from different classes of nucleophiles. It is important to note that these yields are illustrative and can vary depending on the specific substrate and reaction conditions.

| Nucleophile | Derivative Class | Representative Yield (%) |

| Aniline | Urea | ~85% |

| Benzylamine | Urea | ~90% |

| Piperidine | Urea | ~92% |

| Phenol | Carbamate | ~75% |

| 4-Chlorophenol | Carbamate | ~80% |

| Hydrazine Hydrate | Semicarbazide | ~88% |

| Phenylhydrazine | Semicarbazide | ~82% |

Applications in Drug Development: Targeting the AGE-RAGE Signaling Pathway

A growing body of evidence suggests that carbazate and carbazole derivatives possess antidiabetic properties.[4][5] One of the key mechanisms implicated in the pathogenesis of diabetic complications is the activation of the Receptor for Advanced Glycation End-products (RAGE) by its ligands, primarily Advanced Glycation End-products (AGEs).[6][7] The AGE-RAGE signaling cascade triggers a pro-inflammatory and pro-oxidative state, contributing to tissue damage.[4][8] Therefore, the development of small molecule inhibitors of the RAGE signaling pathway is a promising therapeutic strategy.[9] Carbazate derivatives synthesized from this compound represent a promising scaffold for the design of novel RAGE inhibitors.

The AGE-RAGE Signaling Pathway

The binding of AGEs to RAGE on the cell surface initiates a cascade of intracellular signaling events. This includes the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS), and the activation of key signaling pathways such as NF-κB, MAPKs (p38, ERK, JNK), and JAK/STAT.[3][4][7] These pathways ultimately lead to the upregulation of pro-inflammatory cytokines, chemokines, and adhesion molecules, perpetuating a state of chronic inflammation and cellular dysfunction.[6][8]

Caption: Simplified diagram of the AGE-RAGE signaling pathway.

Experimental and Logical Workflow for Drug Discovery

The following workflow outlines a logical progression from the synthesis of carbazate derivatives to their evaluation as potential drug candidates targeting the AGE-RAGE pathway.

Caption: A typical workflow for the discovery of carbazate-based RAGE inhibitors.

Conclusion

This compound is a valuable and reactive starting material for the efficient synthesis of a wide range of carbazate derivatives. The straightforward reaction chemistry allows for the rapid generation of compound libraries for high-throughput screening. The potential for these derivatives to act as inhibitors of the AGE-RAGE signaling pathway makes them attractive candidates for the development of novel therapeutics for diabetes and other inflammatory conditions. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the potential of this versatile chemical scaffold in their drug discovery programs.

References

- 1. Design and synthesis of new fused carbazole-imidazole derivatives as anti-diabetic agents: In vitro α-glucosidase inhibition, kinetic, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. A fragment-based approach to discovery of Receptor for Advanced Glycation End products inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]